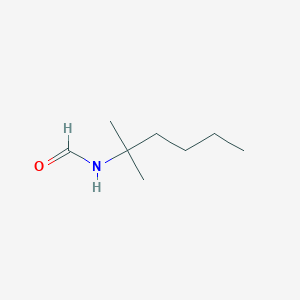silane CAS No. 90298-07-0](/img/structure/B14363836.png)
[4,5-Bis(4-methylphenyl)thiophen-2-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(4-methylphenyl)thiophen-2-ylsilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a thiophene ring substituted with two 4-methylphenyl groups and a trimethylsilyl group, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methylphenyl)thiophen-2-ylsilane typically involves the reaction of 4-methylphenyl-substituted thiophene derivatives with trimethylsilyl reagents under specific conditions. The process may include steps such as:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Substitution with 4-methylphenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the trimethylsilyl group: This is usually done using trimethylsilyl chloride or other silylating agents in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thiophene sulfur, potentially yielding dihydrothiophenes or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., Grignard reagents, organolithium compounds).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes, reduced aromatic derivatives.
Substitution: Halogenated thiophenes, functionalized aromatic rings.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and other materials for electronic and photonic applications.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry:
Electronics: Employed in the fabrication of organic semiconductors and other electronic components.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4,5-Bis(4-methylphenyl)thiophen-2-ylsilane depends on its application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical transformations. In materials science, its electronic properties are exploited for creating conductive or semiconductive materials. The molecular targets and pathways involved are specific to the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Thiophene derivatives: Compounds like 2,5-bis(4-methylphenyl)thiophene.
Silylated aromatic compounds: Compounds such as trimethylsilylbenzene.
Uniqueness:
Structural Features: The combination of a thiophene ring with both 4-methylphenyl and trimethylsilyl groups is unique, providing distinct electronic and steric properties.
Versatility: Its ability to participate in a wide range of chemical reactions and applications makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
90298-07-0 |
|---|---|
Formule moléculaire |
C21H24SSi |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
[4,5-bis(4-methylphenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C21H24SSi/c1-15-6-10-17(11-7-15)19-14-20(23(3,4)5)22-21(19)18-12-8-16(2)9-13-18/h6-14H,1-5H3 |
Clé InChI |
FIMFQIKYWHRQCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
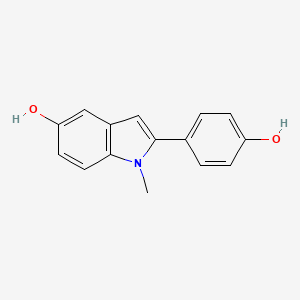
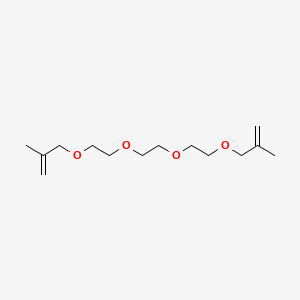
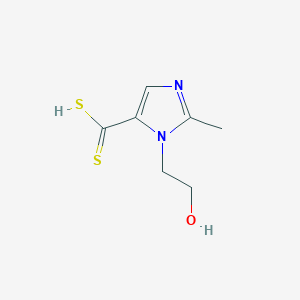

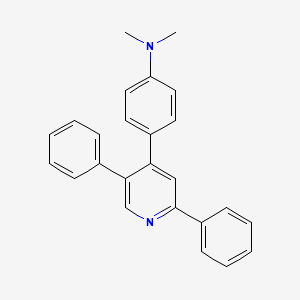

![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)
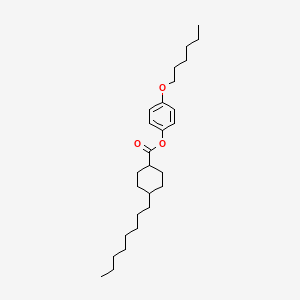

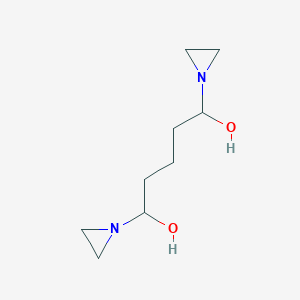
![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
